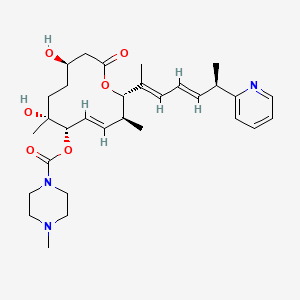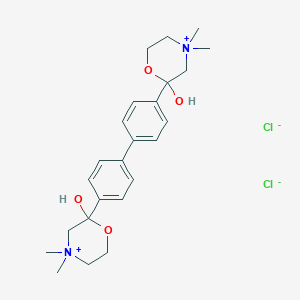
HUHS2002
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HUHS2002 is a free fatty acid derivative that acts as a potentiator of GluA1 AMPA receptor responses and α7 ACh receptor responses.
Wissenschaftliche Forschungsanwendungen
Regulation of GluA1 AMPA Receptor through PKC Phosphorylation
A significant application of HUHS2002, a free fatty acid derivative, is its effect on α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor responses. The study by Nishimoto et al. (2012) demonstrates that HUHS2002 potentiates currents through GluA1 AMPA receptors in a concentration-dependent manner. This potentiation is mediated by the activation of protein kinase C (PKC) and phosphorylation of the receptors at a specific site, revealing a critical mechanism of action for HUHS2002 in neuroscientific research (Nishimoto, Kanno, Shimizu, Tanaka, & Nishizaki, 2012).
Potentiation of α7 ACh Receptor Responses
Another research application of HUHS2002 is its impact on α7 acetylcholine (ACh) receptor responses. Kanno et al. (2012) found that HUHS2002 enhances whole-cell membrane currents through α7 ACh receptors. This effect is attributed to the indirect activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), possibly via inhibition of protein phosphatase 1 (PP1). This finding contributes to the understanding of HUHS2002's influence on cholinergic signaling and its potential applications in neurological and pharmacological research (Kanno, Shimizu, Tanaka, Nishimoto, & Nishizaki, 2012).
Eigenschaften
CAS-Nummer |
1393102-59-4 |
|---|---|
Produktname |
HUHS2002 |
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.38 |
IUPAC-Name |
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6+ |
InChI-Schlüssel |
UISWKZAGZZSFDP-SOFGYWHQSA-N |
SMILES |
O=C(O)CCCOC1=CC=C(/C=C/CCCCC)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
HUHS2002; HUHS-2002; HUHS 2002; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)








![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)

